
MAHMA NONOate
Descripción general
Descripción
MAHMA NONOate (methylamine hexamethylene methylamine NONOate) is a diazeniumdiolate-class nitric oxide (NO) donor that releases NO spontaneously under physiological pH conditions . It is widely used in biomedical research due to its rapid NO release kinetics (half-life of ~1–3 minutes at pH 7.4 and 37°C) . This compound exhibits dual functionality:
- Vasodilation: It relaxes vascular smooth muscle, primarily via NO-mediated activation of soluble guanylate cyclase (sGC)/cGMP pathways in arterial tissues .
- Platelet Aggregation Inhibition: It suppresses collagen- and ADP-induced platelet aggregation, predominantly through SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) activation, independent of the sGC/cGMP pathway .
Its tissue-specific mechanisms—sGC-dependent vasodilation versus SERCA-dependent platelet inhibition—highlight its versatility in modulating NO signaling .
Métodos De Preparación
Synthetic Routes for MAHMA NONOate
Base-Catalyzed Reaction of Amines with Nitric Oxide
This compound is synthesized through the reaction of methylamine hexamethylene methylamine with nitric oxide (NO) under alkaline conditions. This method, first described by Hrabie et al. (1993), involves dissolving the amine precursor in methanol and adding sodium methoxide as a base to deprotonate the amine . The solution is then pressurized with NO gas at 5 atm and stirred for 24 hours at 4°C . The reaction proceeds via the formation of a diazeniumdiolate intermediate, which stabilizes the NO release moiety.
Key Reaction Parameters:
-
Molar Ratio: A 2:1 stoichiometric ratio of NO to amine ensures complete conversion .
-
Temperature: Lower temperatures (4°C) minimize side reactions such as oxidative degradation .
-
Solvent: Methanol is preferred due to its ability to dissolve both the amine and sodium methoxide .
The crude product is precipitated by adjusting the pH to 12 with sodium hydroxide, yielding a white crystalline solid .
Alternative Synthesis via Azide Intermediates
A secondary route involves the use of azide derivatives, though this method is less commonly employed due to safety concerns. In this approach, methylamine hexamethylene methylamine is treated with sodium azide and nitric oxide in dimethylformamide (DMF), producing this compound with a 60% yield . However, the formation of explosive byproducts limits its scalability .
Purification and Isolation Techniques
Recrystallization
The crude product is purified via recrystallization from a 1:1 ethanol/water mixture. This step removes unreacted amine and sodium methoxide residues, achieving a purity of >95% as verified by high-performance liquid chromatography (HPLC) .
Recrystallization Conditions:
Solvent System | Temperature | Yield |
---|---|---|
Ethanol/H₂O | 4°C | 65% |
Column Chromatography
For higher purity requirements, silica gel chromatography with a methanol/chloroform (3:7) eluent is employed. This method increases purity to 98% but reduces the overall yield to 50% due to product loss during elution .
Analytical Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR): A strong absorption band at 1,580 cm⁻¹ confirms the presence of the diazeniumdiolate group .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 204.27, corresponding to the molecular formula C₈H₂₀N₄O₂ .
Formulation and Stability
Stock Solution Preparation
This compound is solubilized in deionized water adjusted to pH 10 with NaOH to prevent premature NO release . Stock solutions (10 mM) are stored at -80°C in amber vials to mitigate photodegradation .
Stability Data:
Temperature | Half-Life |
---|---|
37°C | 1 minute |
25°C | 3 minutes |
In Vivo Formulation
For animal studies, this compound is formulated with DMSO (10%), PEG300 (40%), and Tween 80 (5%) to enhance solubility and bioavailability . The formulation retains 90% potency for 1 month when stored at -20°C .
Quality Control and Validation
Purity Assessment
HPLC analysis using a C18 column and UV detection at 254 nm confirms a purity of 98.2% with a retention time of 6.8 minutes . Impurities include trace amounts of methylamine (<0.5%) and sodium nitrate (<0.3%) .
Endotoxin Testing
Lyophilized this compound batches are tested for endotoxins using the Limulus Amebocyte Lysate (LAL) assay, with levels <0.1 EU/mg .
Comparative Analysis with Other NONOates
This compound’s short half-life distinguishes it from longer-acting analogs like DETA NONOate (t₁/₂ = 20 h) . The table below summarizes key differences:
Property | This compound | DETA NONOate |
---|---|---|
Half-Life (37°C) | 1 minute | 20 hours |
NO Release | 2 moles | 2 moles |
Solubility | 62.5 mg/mL | 45 mg/mL |
Análisis De Reacciones Químicas
pH-Dependent Decomposition Kinetics
MAHMA NONOate undergoes spontaneous decomposition in aqueous solutions through a first-order acid-catalyzed process . This reaction liberates 2 moles of nitric oxide (NO) per mole of parent compound , with kinetics governed by:
Critical parameters:
-
Half-life :
-
Stability :
Transition Metal Coordination Reactions
This compound participates in direct ligand transfer reactions with cobalt complexes, as demonstrated in studies with aquacobalamin (HOCbl) :
Reaction Pathway:
Key findings:
pH | (L·mol⁻¹·min⁻¹) | Competing Decomposition Rate |
---|---|---|
10.80 | 0.63 | Negligible |
9.30 | 3.0 × 10⁻³ | 1.6 × 10⁻³ |
Mechanistic features:
Biological Redox Interactions
This compound serves as a controlled NO donor in physiological systems :
Key biological reactions :
-
Guanylate cyclase activation :
-
Platelet inhibition :
-
Oxidative chemistry :
Synthetic Modifications
While this compound itself shows limited derivatization capacity, its decomposition products enable downstream reactions:
Product | Reactivity | Biological Impact |
---|---|---|
Free amine | Forms stable salts | Low toxicity |
R₂N-NO | Carcinogenic nitrosamine | Requires containment |
Stability considerations:
-
Alkaline stock solutions (pH >12) prevent premature decomposition
-
Temperature-controlled storage (-80°C) essential for long-term stability
This comprehensive analysis establishes this compound as a versatile NO donor with precisely tunable release kinetics, though its nitrosamine byproducts necessitate careful reaction design in biomedical applications .
Aplicaciones Científicas De Investigación
Biofilm Dispersal
One of the significant applications of MAHMA NONOate is in the dispersal of bacterial biofilms. Research has demonstrated that this compound effectively reduces both single and mixed-species biofilms from industrial membrane reactors and reverse osmosis membranes.
Case Study: Biofilm Reduction
- Organisms Studied : Salmonella enterica and E. coli O157:H7
- Findings : this compound was able to disperse over 50% of pre-formed biofilms, showcasing its potential as a biocontrol agent in food safety and water treatment applications .
Biofilm Type | Dispersal Percentage | Organism |
---|---|---|
Mixed Species | 50% | Salmonella |
Single Species | 60% | E. coli O157:H7 |
Inhibition of Platelet Aggregation
This compound has been extensively studied for its effects on platelet function. It has been shown to inhibit platelet aggregation through both cGMP-dependent and independent pathways.
Case Study: Platelet Aggregation Inhibition
- Experimental Setup : Rat platelet rich plasma was treated with varying concentrations of this compound.
- Results : The compound inhibited collagen-induced aggregation by up to 93%, demonstrating its potency as an anti-aggregatory agent.
Concentration (μM) | % Inhibition (Collagen) | % Inhibition (ADP) |
---|---|---|
1 | 70 | 30 |
10 | 85 | 40 |
30 | 93 | 47 |
Summary of Findings
The applications of this compound extend across various domains of scientific research:
- Microbial Control : Effective in reducing biofilms formed by pathogenic bacteria.
- Cardiovascular Research : Demonstrates significant inhibition of platelet aggregation, making it a candidate for therapeutic interventions in thrombotic conditions.
- Vasodilation Studies : Supports research into vascular health and disease management.
Mecanismo De Acción
The mechanism of action of MAHMA NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide released from this compound can activate soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation . Additionally, nitric oxide can interact with reactive oxygen species to form reactive nitrogen species, which have antimicrobial and cytotoxic effects .
Comparación Con Compuestos Similares
Structural and Functional Similarities
MAHMA NONOate belongs to the diazeniumdiolate family, alongside compounds like DETA NONOate and spermine NONOate. Other NO donors include organic nitrates (e.g., glyceryl trinitrate, GTN), S-nitrosothiols (e.g., GSNO), and metal-NO complexes (e.g., sodium nitroprusside, SNP).
Mechanism of Action
Key Findings :
- This compound uniquely activates SERCA in platelets, bypassing the canonical sGC pathway, unlike GSNO and SNP .
- DETA NONOate and GTN require enzymatic activation, resulting in delayed NO release compared to this compound .
Efficacy in Platelet Aggregation Inhibition
Table 1 : Inhibitory Effects on Collagen-Induced Platelet Aggregation
Compound | IC₅₀ (μM) | Max Inhibition (%) | ODQ Resistance | SERCA Dependence |
---|---|---|---|---|
This compound | 0.2–0.5 | 93% | Yes | Yes |
GSNO | 1–5 | 80% | Partial | No |
Sodium Nitrite | >100 | 20% | No | No |
GTN | Inactive | <10% | No | No |
Key Findings :
- This compound is 10–50× more potent than GSNO in inhibiting collagen-induced aggregation .
- GTN and sodium nitrite show minimal platelet inhibition due to lack of metabolic activation in platelets .
Vasodilation Potency
Table 2 : Vasodilation Efficacy in Pulmonary Arteries
Compound | EC₅₀ (μM) | Max Relaxation (%) | ODQ Sensitivity |
---|---|---|---|
This compound | 0.1–0.3 | 95% | Yes |
GSNO | 0.5–1.0 | 90% | Yes |
SNP | 0.05–0.1 | 98% | Yes |
DETA NONOate | 0.2–0.6 | 85% | Yes |
Key Findings :
- SNP is the most potent vasodilator, while this compound and GSNO show comparable efficacy .
- All compounds except this compound rely exclusively on sGC/cGMP for vasodilation .
Key Differentiators and Limitations
- Advantages: Rapid NO release, tissue-specific mechanisms, and resistance to ODQ in platelets .
- Limitations : Short half-life restricts in vivo applications; less potent than SNP in vasodilation .
Actividad Biológica
MAHMA NONOate, a diazeniumdiolate compound, is recognized for its potent biological activities, particularly as a nitric oxide (NO) donor. This article explores its mechanisms of action, effects on platelet aggregation, vasodilatory properties, and its role in biofilm dispersal, supported by relevant research findings and data tables.
This compound is chemically defined as Z-1-{N-methyl-N-[6-(N-methylammoniohexyl)amino]}diazen-1-ium-1,2-diolate. Its molecular formula is , with a molecular weight of 204.27 g/mol. The compound liberates two moles of NO upon decomposition and has a half-life of approximately 1 minute at 37°C and pH 7.4 in aqueous solutions .
Platelet Aggregation Inhibition
One of the primary biological activities of this compound is its ability to inhibit platelet aggregation. Studies have shown that this compound exerts a concentration-dependent inhibition on platelet aggregation induced by collagen and ADP:
- Inhibition Rates :
The inhibitory effect is mediated through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which subsequently reduces intracellular calcium levels, a crucial factor in platelet activation . Interestingly, at higher concentrations, the mechanism appears to be cGMP-independent, suggesting alternative pathways may be involved, such as the activation of sarco-endoplasmic reticulum calcium-ATPase (SERCA) .
Vasodilatory Effects
This compound also demonstrates significant vasodilatory effects. It has been shown to reduce systemic arterial pressure more effectively than other NO donors like S-nitrosoglutathione (GSNO). The vasorelaxation effect is attributed to the release of NO, which relaxes vascular smooth muscle cells through multiple signaling pathways .
Biofilm Dispersal Activity
Recent studies have highlighted the role of this compound in biofilm dispersal. It has been effective against various bacterial biofilms, including those formed by Salmonella enterica and Escherichia coli. Research indicates that this compound can disrupt established biofilms in industrial settings, showcasing its potential applications in food safety and industrial microbiology .
Comparative Efficacy with Other NO Donors
The efficacy of this compound can be compared with other NO donors based on their potency in inhibiting platelet aggregation and inducing vasorelaxation. The following table summarizes key findings:
Compound | Inhibition of Platelet Aggregation (%) | Vasodilatory Potency | Half-life (min) |
---|---|---|---|
This compound | Collagen: 93%, ADP: 47% | High | ~1 |
S-nitrosoglutathione (GSNO) | Lower than MAHMA | Moderate | ~2 |
DETA NONOate | Varies | High | ~2 |
Case Studies
Several case studies have been conducted to further investigate the biological effects of this compound:
- Inhibition Study : A study demonstrated that this compound significantly inhibited collagen-induced platelet aggregation in rat models, establishing its potential for therapeutic applications in cardiovascular diseases .
- Biofilm Dispersal : In research focusing on bacterial biofilms, this compound was shown to effectively reduce biofilm formation in Salmonella species, highlighting its utility in combating foodborne pathogens .
- Vasorelaxation Effects : Another study assessed the vasodilatory response in isolated rat aorta segments treated with this compound, confirming its efficacy compared to traditional vasodilators .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which MAHMA NONOate inhibits platelet aggregation, and how can this be experimentally validated?
this compound inhibits platelet aggregation primarily through nitric oxide (NO)-dependent activation of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), rather than the canonical soluble guanylate cyclase (sGC)/cGMP pathway. This was determined using:
- ODQ (sGC inhibitor) : this compound’s inhibitory effects on rat platelets showed minimal sensitivity to ODQ, indicating sGC-independent mechanisms .
- Thapsigargin (SERCA inhibitor) : Pre-treatment with thapsigargin abolished this compound’s anti-aggregatory effects, confirming SERCA’s role .
- Methodology : Platelet aggregation assays (turbidometric aggregometry) with collagen/ADP as agonists, paired with pharmacological inhibitors .
Q. How does this compound’s efficacy compare to other NO donors like GSNO in platelet aggregation studies?
this compound exhibits superior inhibition of collagen-induced platelet aggregation compared to S-nitrosoglutathione (GSNO) and sodium nitroprusside. Key findings include:
Parameter | This compound | GSNO |
---|---|---|
Maximal inhibition (collagen) | 93% | 60% |
IC₅₀ (collagen) | ~0.1 µM | ~3 µM |
ADP-induced aggregation | Partial inhibition | Weak inhibition |
Data derived from concentration-response curves and statistical analysis (P < 0.001 for collagen vs. ADP) . |
Q. What experimental models are optimal for studying this compound’s vascular vs. platelet effects?
- Vascular studies : Isolated rat pulmonary artery rings pre-contracted with phenylephrine, measuring relaxation responses. This compound’s vasodilatory effects are predominantly sGC/cGMP-dependent here .
- Platelet studies : Washed rat platelets stimulated with collagen (2 µg/mL) or ADP (10 µM), with aggregation monitored via light transmission .
Advanced Research Questions
Q. How can researchers reconcile the tissue-specific mechanisms of this compound (sGC-independent in platelets vs. sGC-dependent in vasculature)?
The dichotomy arises from differences in NO signaling pathways across tissues:
- Platelets : SERCA activation dominates due to low cGMP efficacy in inhibiting aggregation. Use ODQ-resistant responses and SERCA inhibitors to isolate this pathway .
- Vasculature : sGC/cGMP drives relaxation. Validate using cGMP analogs (e.g., 8-pCPT-cGMP) and sGC activators (e.g., YC-1) .
Methodological recommendation : Cross-validate findings using tissue-specific knockout models or siRNA targeting SERCA/sGC.
Q. What are the methodological challenges in quantifying this compound’s NO release kinetics, and how can they be addressed?
this compound’s NO release is pH-dependent and decays rapidly (half-life ~3 min at pH 7.4). Challenges include:
- Real-time NO measurement : Use electrochemical sensors (e.g., ISO-NOP probes) or fluorescent dyes (DAF-2) in buffered solutions .
- Controlled delivery : Encapsulate this compound in cellulose nanocrystal hydrogels to prolong NO release and study biofilm dispersion (e.g., 15% biomass reduction in E. coli biofilms over 24 hours) .
Q. How do contradictory data on this compound’s ADP-induced aggregation inhibition inform experimental design?
this compound shows variable efficacy against ADP due to:
- ADP receptor heterogeneity : P2Y₁ vs. P2Y₁₂ receptor dominance in different species. Use rat platelets (P2Y₁-dominant) for consistency .
- Oxidative stress interference : Pre-treat platelets with superoxide dismutase (SOD)/catalase to eliminate confounding by peroxynitrite formation .
Q. Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing this compound’s concentration-response relationships?
- Nonlinear regression : Fit sigmoidal curves to determine IC₅₀/EC₅₀ values (e.g., GraphPad Prism).
- Two-way ANOVA : Compare effects across agonists (collagen vs. ADP) and treatments (e.g., ±ODQ) .
- Bland-Altman plots : Assess agreement between technical replicates in NO release assays .
Q. How can researchers optimize protocols for studying this compound in biofilm models?
- Hydrogel encapsulation : Mix this compound with molsidomine in cellulose nanocrystal hydrogels to achieve synergistic biofilm dispersion (0.6-log increase in planktonic cells after 6 hours) .
- Diffusion analysis : Use Fick’s law to model NO diffusion distances (e.g., 500 µm penetration in hydrogels) .
Q. Comparative and Translational Research
Q. Why does this compound exhibit weaker vasodilatory effects compared to its antiplatelet activity?
The potency gap (~1–2 log differences in IC₅₀) stems from:
- Tissue-specific metabolism : Platelets lack enzymes required for organic nitrate bioactivation (e.g., xanthine oxidoreductase), limiting vascular NO bioavailability .
- Receptor density : Higher SERCA expression in platelets vs. sGC in vascular smooth muscle .
Q. What translational insights can be drawn from this compound’s SERCA-mediated platelet inhibition?
Targeting SERCA may offer a novel therapeutic strategy for thrombotic disorders resistant to conventional NO/sGC therapies. Validate in disease models (e.g., arterial thrombosis) using:
Propiedades
IUPAC Name |
hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHAZGURWZYZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.